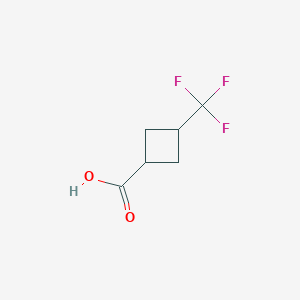

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a trifluoromethyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source. The bis-carboxylate system can be deoxygenated by treatment with Bu3SnH, providing the desired compound upon decarboxylation. In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the desired product .

Industrial Production Methods

The industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly, utilizing readily available starting materials and reagents.

Análisis De Reacciones Químicas

Types of Reactions

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include TMSCF3, fluoride sources, Bu3SnH, and hydrogenation catalysts. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include CF3 carbinols, ketones, aldehydes, and substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Physicochemical Properties

The incorporation of the trifluoromethyl group into cyclobutane results in altered physicochemical properties, making it an attractive candidate for various applications:

- Lipophilicity : The trifluoromethyl-cyclobutyl group exhibits increased lipophilicity compared to its tert-butyl counterpart, leading to enhanced membrane permeability for drug candidates .

- Metabolic Stability : The impact on metabolic stability varies; some compounds show increased stability while others demonstrate decreased metabolic rates when substituting tert-butyl groups with trifluoromethyl-cyclobutanes .

Applications in Drug Discovery

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid serves as a crucial building block in drug design due to its structural properties that mimic phenyl analogs while offering lower ClogP values. Its applications include:

- Antihistamines : The compound has been incorporated into antihistamine agents, enhancing their pharmacological profiles by improving lipophilicity and bioavailability .

- Antifungal Agents : Modifications of antifungal drugs with this cyclobutane moiety have shown promising results in enhancing efficacy against resistant strains .

- Agrochemicals : It has also been utilized in the synthesis of herbicides, where the trifluoromethyl group contributes to improved activity and selectivity against target pests .

Case Study 1: Antihistamine Development

In a study involving the antihistamine Buclizine, substituting a tert-butyl group with a trifluoromethyl-cyclobutane resulted in an increase in log D by approximately 0.5 units, indicating improved lipophilicity. This modification allowed for better absorption and efficacy in vivo .

Case Study 2: Agrochemical Efficacy

The herbicide Pinoxaden was modified to include the trifluoromethyl-cyclobutane structure. This change led to enhanced selectivity and potency against specific weed species, demonstrating the potential for improved agricultural applications through chemical modification .

Mecanismo De Acción

The mechanism by which 3-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Trifluoromethyl)cyclobutanecarboxylic acid

- 3-(Trifluoromethyl)cyclopropane-1-carboxylic acid

- 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid

Uniqueness

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to its specific ring size and substitution pattern. The presence of the trifluoromethyl group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Actividad Biológica

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant data tables and research findings.

1. Synthesis of this compound

The synthesis of this compound has been achieved through various methods, primarily focusing on the transformation of cyclobutanones. Two scalable synthetic routes have been reported:

- Route 1 : Involves the treatment of 4-oxocyclobutane precursors with TMSCF3 and a fluoride source, followed by deoxygenation using Bu3SnH.

- Route 2 : Utilizes a sulfonation/elimination sequence, achieving efficient elimination of tert-CF3 carbinol triflate. Both methods yield the desired compound with overall yields of 40% and 23%, respectively .

The trifluoromethyl group (-CF3) is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of compounds. This modification often leads to increased potency in drug candidates by improving their interaction with biological targets. For instance, compounds containing the -CF3 group have shown enhanced activity against various enzymes and receptors due to favorable structure-activity relationships (SAR) .

2.2 Therapeutic Potential

Research indicates that this compound and its derivatives exhibit potential in treating several conditions:

- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.16 µM .

- Anti-tuberculosis Activity : Compounds with similar structures have been investigated for their efficacy against Mycobacterium tuberculosis, showing promising results comparable to established treatments like rifampicin .

Case Study 1: Antimicrobial Efficacy

A series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives were synthesized, including those with trifluoromethyl substitutions. The study found that these compounds exhibited submicromolar activity against various pathogens, indicating the potential for developing new antibiotics .

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR study focused on trifluoromethyl-substituted analogues highlighted how the presence of the -CF3 group significantly enhances the binding affinity to target proteins involved in disease pathways, such as reverse transcriptase inhibition . This suggests that similar modifications could be beneficial for enhancing the therapeutic profiles of existing drugs.

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

3-(trifluoromethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSULKAPJHICPKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093750-93-6 |

Source

|

| Record name | 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.